

Sulfo-Cy7 Amine for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cy7 amine*

Cat. No.: *B15552809*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye increasingly utilized in flow cytometry. Its favorable spectral properties, including an excitation maximum around 750 nm and an emission maximum around 773 nm, place it in a region of the spectrum with minimal cellular autofluorescence, leading to an improved signal-to-noise ratio.^[1] The sulfonate groups enhance its water solubility, making it ideal for labeling biological molecules like antibodies in aqueous buffers without the need for organic co-solvents that could denature sensitive proteins.^{[1][2]} This document provides detailed application notes and protocols for the use of **Sulfo-Cy7 amine** in flow cytometry, covering antibody conjugation, cell staining, and data analysis considerations.

Key Advantages of Sulfo-Cy7 in Flow Cytometry

- Reduced Autofluorescence: Cellular components exhibit minimal natural fluorescence in the near-infrared range, resulting in lower background and higher sensitivity.^[3]
- Multiplexing Capabilities: The distinct spectral properties of Sulfo-Cy7 allow for its inclusion in complex multicolor flow cytometry panels with reduced spectral overlap with commonly used fluorochromes in the blue, green, and orange channels.^[3]

- Deep Tissue Penetration: While more relevant for *in vivo* imaging, the longer wavelength excitation of NIR dyes can also be advantageous in certain flow cytometry applications involving larger cell aggregates or 3D cell cultures.[4]
- High Photostability: Sulfo-Cy7 exhibits good resistance to photobleaching, which is beneficial for experiments requiring extended data acquisition times or cell sorting.[1]

Data Presentation

A summary of the key quantitative properties of Sulfo-Cy7 compared to other common fluorochromes is presented in the table below. This allows for an informed selection of fluorochromes when designing a multicolor flow cytometry panel.

Fluorochrome	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)	Relative Brightness
FITC	493	525	~75,000	~0.92	3
PE	565	575	~1,960,000	~0.98	5
APC	650	660	~700,000	~0.68	4
Sulfo-Cy7	~750	~773	~240,600[5]	Improved[6] [7]	2-4 (as tandem)[8]
PE-Cy7	488, 561	774	N/A	~0.2	4
APC-Cy7	650	774	N/A	N/A	2

Note: Relative brightness is on a scale of 1 (dim) to 5 (brightest) and can vary depending on the instrument, antibody conjugate, and experimental conditions.[8] Quantum yield for Sulfo-Cy7 is qualitatively described as improved, but a precise numerical value is not consistently reported across sources.

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cy7 Amine to an Antibody

This protocol describes the conjugation of **Sulfo-Cy7 amine** to an antibody via a succinimidyl ester (NHS ester) crosslinker. The amine group on Sulfo-Cy7 will be reacted with an NHS ester-functionalized antibody. Alternatively, and more commonly, an amine-reactive Sulfo-Cy7 NHS ester is used to label the primary amines on the antibody.

Materials:

- Antibody to be labeled (at 1-2 mg/mL in PBS, free of amine-containing buffers like Tris and glycine)
- Amine-reactive Sulfo-Cy7 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium Bicarbonate buffer (1 M, pH 8.3-9.0)
- Hydroxylamine (1.5 M, pH 8.5, freshly prepared) (optional)
- Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (10-20 kDa MWCO)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing amines, dialyze it against PBS overnight at 4°C.
 - Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.^[4]
- Dye Preparation:
 - Immediately before use, dissolve the amine-reactive Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.^[4]

- Conjugation Reaction:
 - Slowly add the dissolved Sulfo-Cy7 NHS ester to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 15:1.[\[6\]](#) This ratio may need to be optimized for each antibody.
 - Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring or gentle agitation.[\[4\]](#)[\[9\]](#)
- Stopping the Reaction (Optional):
 - To quench the reaction, add 1/10th volume of 1.5 M hydroxylamine (pH 8.5) and incubate for 15-30 minutes at room temperature.[\[9\]](#)
- Purification of the Conjugate:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column equilibrated with PBS.[\[9\]](#)
 - Alternatively, dialyze the reaction mixture against PBS at 4°C for 24 hours, with at least three buffer changes.[\[10\]](#)
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative like sodium azide.

Protocol 2: Cell Surface Staining with a Sulfo-Cy7 Conjugated Antibody

Materials:

- Single-cell suspension of interest
- Sulfo-Cy7 conjugated primary antibody

- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking solution (optional)
- Viability dye (e.g., a fixable viability dye with emission in a different channel)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS) (optional)
- 12x75 mm flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample of interest.
 - Determine cell number and viability. A viability of >90% is recommended.
 - Aliquot 0.5-1 x 10⁶ cells per tube in 100 µL of ice-cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional):
 - To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking solution for 10-15 minutes at 4°C.[11]
- Antibody Staining:
 - Add the predetermined optimal concentration of the Sulfo-Cy7 conjugated antibody to the cell suspension.
 - Incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Discard the supernatant and repeat the wash step once or twice.[3]

- Viability Staining:
 - If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions. Incubate as recommended.
- Fixation (Optional):
 - If the cells need to be fixed, resuspend the cell pellet in 100-200 µL of fixation buffer and incubate for 15-20 minutes at room temperature or 4°C.
 - After fixation, wash the cells once with Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
 - Acquire the samples on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy7 (e.g., a 633 nm or 640 nm laser can provide suboptimal excitation, while a ~730-785 nm laser is ideal) and a detector with an appropriate bandpass filter (e.g., 780/60 nm).[\[3\]](#)

Protocol 3: Cell Viability Staining with Sulfo-Cy7 Amine Reactive Dye

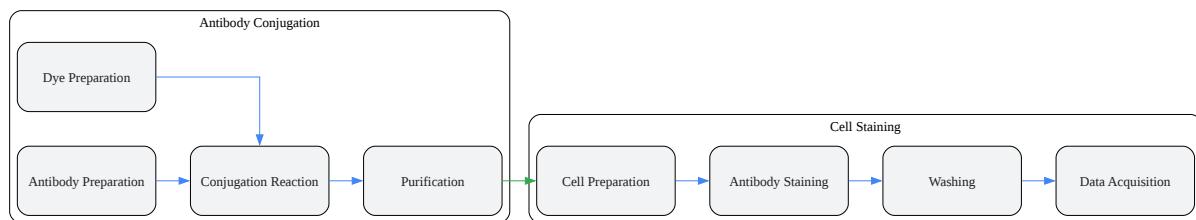
Amine-reactive dyes can be used to discriminate between live and dead cells. Live cells with intact membranes will have minimal staining, while dead cells with compromised membranes will be brightly stained due to the reaction of the dye with intracellular proteins. This staining is fixable.

Materials:

- Single-cell suspension
- **Sulfo-Cy7 amine** reactive dye (e.g., NHS ester)
- Protein-free PBS
- Flow Cytometry Staining Buffer

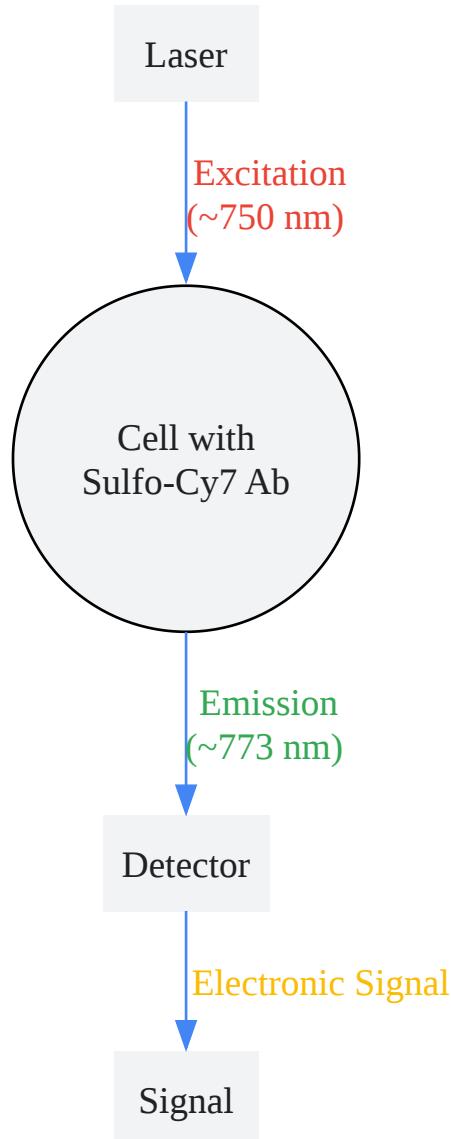
- Fixation buffer (optional)

Procedure:

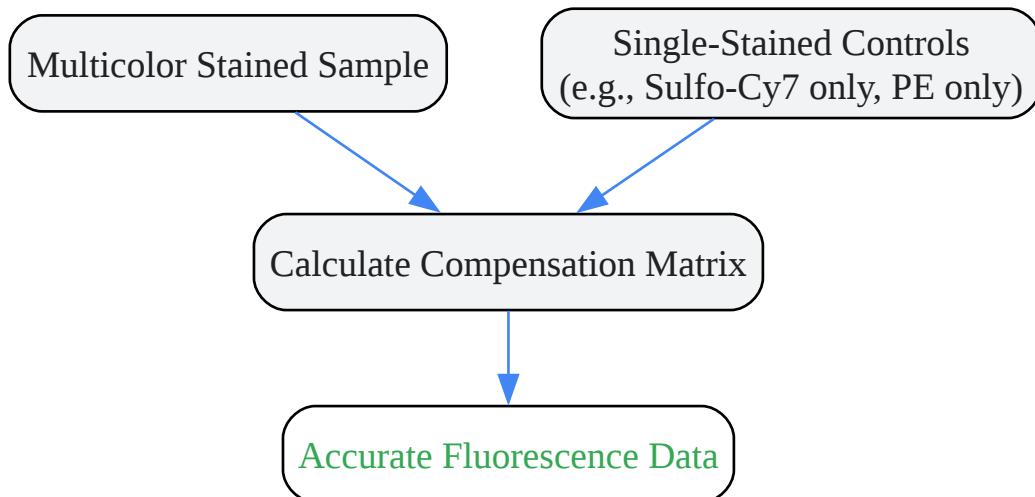

- Cell Preparation:
 - Wash cells once with protein-free PBS.
 - Resuspend the cells at $1-10 \times 10^6$ cells/mL in protein-free PBS.
- Dye Staining:
 - Add the **Sulfo-Cy7 amine** reactive dye at a pre-titrated concentration.
 - Vortex immediately and incubate for 20-30 minutes at room temperature or 4°C , protected from light.[\[12\]](#)
- Washing:
 - Wash the cells once or twice with Flow Cytometry Staining Buffer to remove unbound dye.[\[13\]](#)
- Subsequent Staining and Analysis:
 - Proceed with cell surface or intracellular staining protocols as needed.
 - The Sulfo-Cy7 signal from dead cells will be maintained after fixation and permeabilization.
 - Acquire data on the flow cytometer, gating on the Sulfo-Cy7 negative population for live cells.

Data Analysis and Compensation

Proper compensation is crucial for accurate data interpretation in multicolor flow cytometry.[\[2\]](#) Sulfo-Cy7, or tandem dyes like APC-Cy7, will have spillover into other channels, and other fluorochromes may spill into the Sulfo-Cy7 channel.


- Single-Stain Controls: For each fluorochrome in your panel, including your Sulfo-Cy7 conjugate, you must prepare a single-stained control sample (cells or compensation beads).
[\[2\]](#)
- Compensation Setup: Use the single-stain controls to calculate the compensation matrix. The software will subtract the percentage of signal from one fluorochrome that is detected in another's channel.
- Spillover Considerations for Sulfo-Cy7:
 - APC-Cy7, which is spectrally similar to a Sulfo-Cy7 conjugate, is known to have some spillover into the APC channel.[\[14\]](#) This is due to the degradation of the tandem dye or incomplete energy transfer.
 - There can also be spillover into other near-infrared channels, such as those used for BV786, depending on the filter configuration of the cytometer.[\[1\]](#)
 - When designing your panel, it is important to check the spectral overlap of Sulfo-Cy7 with other dyes using an online spectrum viewer.

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for using **Sulfo-Cy7 amine** in flow cytometry.

[Click to download full resolution via product page](#)

Caption: Principle of fluorescence detection in flow cytometry.

[Click to download full resolution via product page](#)

Caption: Logical relationship for fluorescence compensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reddit - The heart of the internet [reddit.com]
- 2. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. BioLegend Brightness Index [icms.qmul.ac.uk]
- 9. cytobase.montp.inserm.fr [cytobase.montp.inserm.fr]

- 10. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 11. Surface/Intracellular staining & flow cytometry [bio-protocol.org]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- To cite this document: BenchChem. [Sulfo-Cy7 Amine for Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552809#sulfo-cy7-amine-for-flow-cytometry-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com